An In-Depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Structure, Synthesis, and Biological Significance
An In-Depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: Structure, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, a detailed synthetic pathway, and its critical role as a kinase inhibitor in therapeutic research.
Core Molecular Structure and Physicochemical Properties
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of heterocyclic compounds. The core structure consists of a five-membered pyrazole ring substituted with an amino group at the C5 position, a carboxamide group at the C4 position, and a 4-fluorophenyl group at the N1 position. This specific arrangement of functional groups is pivotal to its biological activity, enabling it to form key interactions within the ATP-binding pockets of various protein kinases.
The presence of the 4-fluorophenyl moiety is a common strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions without significantly increasing steric bulk. The amino and carboxamide groups are crucial hydrogen bond donors and acceptors, anchoring the molecule to specific amino acid residues in target proteins.
Below is a summary of the key physicochemical properties for the closely related analog, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. The properties for the 4-fluoro derivative are expected to be similar.
| Property | Value (for 5-amino-1-phenyl-1H-pyrazole-4-carboxamide) | Source |
| Molecular Formula | C₁₀H₁₀N₄O | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 169-172 °C | [1] |
| Solubility | Soluble in DMSO, Methanol | [1] |
| pKa (Predicted) | 15.05 ± 0.50 | [1] |
digraph "5_amino_1_4_fluorophenyl_1H_pyrazole_4_carboxamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext];// Define atom nodes N1 [label="N"]; N2 [label="N"]; C3 [label="C"]; C4 [label="C"]; C5 [label="N"];
C1_ph [label="C"]; C2_ph [label="C"]; C3_ph [label="C"]; C4_ph [label="C"]; C5_ph [label="C"]; C6_ph [label="C"]; F_ph [label="F", fontcolor="#EA4335"];
C_amide [label="C"]; O_amide [label="O", fontcolor="#EA4335"]; N_amide [label="N"];
H_c3 [label="H"]; H1_c5 [label="H"]; H2_c5 [label="H"];
H1_amide [label="H"]; H2_amide [label="H"];
H_c2ph [label="H"]; H_c3ph [label="H"]; H_c5ph [label="H"]; H_c6ph [label="H"];
// Define positions N1 [pos="0,0!"]; N2 [pos="0.866,-0.5!"]; C3 [pos="0.866,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="-0.866,-1.5!"];
C1_ph [pos="-0.866,1!"]; C2_ph [pos="-0.366,2!"]; C3_ph [pos="-0.866,3!"]; C4_ph [pos="-1.866,3!"]; C5_ph [pos="-2.366,2!"]; C6_ph [pos="-1.866,1!"]; F_ph [pos="-2.366,4!"];
C_amide [pos="0,-3!"]; O_amide [pos="0.866,-3.5!"]; N_amide [pos="-0.866,-3.5!"];
H_c3 [pos="1.732,-2!"]; H1_c5 [pos="-1.732,-1.5!"]; H2_c5 [pos="-1.3,-2.2!"];
H1_amide [pos="-1.3,-4.2!"]; H2_amide [pos="-0.366,-4.2!"];
H_c2ph [pos="0.434,2!"]; H_c3ph [pos="-0.366,3.7!"]; H_c5ph [pos="-3.166,2!"]; H_c6ph [pos="-2.366,0.3!"];
// Draw bonds edge [dir=none]; N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;
N1 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- F_ph;
C4 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;
C3 -- H_c3; C5 -- H1_c5; C5 -- H2_c5;
N_amide -- H1_amide; N_amide -- H2_amide;
C2_ph -- H_c2ph; C3_ph -- H_c3ph; C5_ph -- H_c5ph; C6_ph -- H_c6ph; }
Caption: 2D Structure of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
Synthesis and Mechanistic Rationale
The synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is typically achieved through a multi-step process, beginning with the formation of the pyrazole core, followed by the conversion of a nitrile intermediate to the final carboxamide. A common and efficient method is the Thorpe-Ziegler reaction, which involves the cyclization of a dinitrile. However, a more accessible laboratory synthesis involves the reaction of a hydrazine with a suitably substituted three-carbon component.
The following protocol is a representative synthesis adapted from established methods for analogous compounds.[2][3] The process is divided into two main stages: the synthesis of the nitrile intermediate and its subsequent hydrolysis.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
This stage involves the condensation of 4-fluorophenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group serves as a leaving group, facilitating the initial Michael addition of the hydrazine, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.
-
Reactants:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Triethylamine (or another suitable base)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-water. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.
-
The crude product can be purified by recrystallization from ethanol.[3]
-
Stage 2: Hydrolysis of the Nitrile to the Carboxamide
The conversion of the pyrazole-4-carbonitrile to the corresponding carboxamide can be achieved through controlled hydrolysis. Acid-catalyzed hydrolysis often leads to the carboxylic acid, so basic peroxide is a preferred method for stopping the reaction at the amide stage.
-
Reactants:
-
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide or Potassium hydroxide
-
Ethanol or a similar co-solvent
-
-
Procedure:
-
Suspend the nitrile intermediate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (e.g., 2M, 2.0 eq) and cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30%, 3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C. The addition of peroxide to the basic solution generates the hydroperoxide anion, a potent nucleophile for attacking the nitrile carbon.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding a solution of sodium sulfite to decompose excess peroxide.
-
Acidify the mixture with dilute HCl to a pH of ~6-7. The carboxamide product will precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.
-
Structural Characterization and Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Observations for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide |
| ¹H NMR | - A singlet for the C3-H of the pyrazole ring. - A broad singlet for the C5-NH₂ protons. - Two broad singlets for the CONH₂ protons. - A multiplet system in the aromatic region corresponding to the 4-fluorophenyl group (two doublets of doublets or two triplets, characteristic of a 1,4-disubstituted aromatic ring with fluorine coupling). |
| ¹³C NMR | - Resonances for the five carbons of the pyrazole ring. - A downfield signal for the carboxamide carbonyl carbon. - Four signals for the 4-fluorophenyl ring, with characteristic C-F coupling constants. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). |
| IR (Infrared) | - N-H stretching bands for the amino and amide groups in the range of 3200-3500 cm⁻¹. - A strong C=O stretching band for the amide carbonyl around 1650-1680 cm⁻¹. - C=N and C=C stretching vibrations from the pyrazole and phenyl rings in the 1500-1600 cm⁻¹ region. - A C-F stretching band around 1100-1250 cm⁻¹. |
| Mass Spec (MS) | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₀H₉FN₄O). |
Biological Activity and Therapeutic Relevance
The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Mechanism of Action: Kinase Inhibition
This class of compounds typically acts as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins. This blockade of signal transduction can halt cell proliferation, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Two key kinase families targeted by derivatives of this scaffold are the Fibroblast Growth Factor Receptors (FGFRs) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
-
FGFR Inhibition: Aberrant activation of FGFRs is a known driver in various cancers.[4] Derivatives of the 5-amino-1H-pyrazole-4-carboxamide core have been designed as potent pan-FGFR inhibitors, showing activity against both wild-type and mutated forms of the receptor that confer drug resistance.[4] For instance, a representative compound from a similar series demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[4]
-
p38 MAPK Inhibition: The p38 MAPK pathway is a key regulator of inflammatory responses. It is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors of p38 MAPK are therefore of great interest for the treatment of autoimmune and inflammatory diseases. A closely related compound, RO3201195, which shares the 5-amino-1-(4-fluorophenyl)-1H-pyrazole core, was developed as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[5]
Caption: Simplified signaling pathway showing kinase inhibition.
In Vitro Biological Activity
The following table summarizes the in vitro inhibitory activity of a representative pan-FGFR covalent inhibitor (Compound 10h) based on the 5-amino-1H-pyrazole-4-carboxamide scaffold against various FGFR kinases and cancer cell lines.[4] This data illustrates the therapeutic potential of this chemical class.
| Target / Cell Line | IC₅₀ (nM) | Assay Type / Cancer Type |
| Biochemical Assays | ||
| FGFR1 | 46 | Kinase Assay |
| FGFR2 | 41 | Kinase Assay |
| FGFR3 | 99 | Kinase Assay |
| FGFR2 V564F Mutant | 62 | Kinase Assay |
| Cell-Based Assays | ||
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
Conclusion and Future Directions
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is a well-designed molecular scaffold with proven potential in drug discovery. Its structural features allow for potent and often selective inhibition of protein kinases, making it a valuable starting point for the development of novel therapeutics for cancer and inflammatory diseases.
Future research in this area will likely focus on:
-
Improving Selectivity: Fine-tuning the substituents on the pyrazole and phenyl rings to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are effective against kinase mutations that confer resistance to existing drugs.
-
Exploring New Targets: Screening this compound and its derivatives against a wider panel of kinases to identify new therapeutic opportunities.
This guide has provided a foundational understanding of the synthesis, structure, and function of this important molecule, offering a solid basis for further research and development.
References
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Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312. [Link]
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Yadav, N., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116558. [Link]
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Khan, I., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764654. [Link]
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Permana, B., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1382. [Link]
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Elmaaty, A. A., & Al-Azmi, A. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(11), 8207-8223. [Link]
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RSC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
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Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. [Link]
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